Coupling Kinetics vs. Other Active Esters
Boc-Cys(Bzl)-OSu exhibits a second-order coupling rate constant (Kc) of 3.4 ± 0.34 x 10⁻¹ M⁻¹ sec⁻¹ when reacted with L-valine methyl ester in THF at 23°C [1]. This value places it intermediate in reactivity: approximately 7.7-fold slower than the corresponding pentafluorophenyl ester (Boc-Cys(Bzl)-OPfp, Kc = 44.3 ± 4.0 x 10⁻¹ M⁻¹ sec⁻¹) but 15-fold faster than the pentachlorophenyl ester (Boc-Cys(Bzl)-OPcp, Kc = 0.22 ± 0.005 x 10⁻¹ M⁻¹ sec⁻¹) and 68-fold faster than the p-nitrophenyl ester (Boc-Cys(Bzl)-ONp, Kc = 0.05 ± 0.01 x 10⁻¹ M⁻¹ sec⁻¹) [1].
7.7× slower than OPfp (44.3)
15× faster than OPcp (0.22)
68× faster than ONp (0.05)
| Evidence Dimension | Coupling Kinetics |
|---|---|
| Target Compound Data | Kc = 3.4 ± 0.34 x 10⁻¹ M⁻¹ sec⁻¹ |
| Comparator Or Baseline | Boc-Cys(Bzl)-OPfp: 44.3 ± 4.0; Boc-Cys(Bzl)-OPcp: 0.22 ± 0.005; Boc-Cys(Bzl)-ONp: 0.05 ± 0.01 |
| Quantified Difference | 7.7x slower than OPfp; 15x faster than OPcp; 68x faster than ONp |
| Conditions | L-valine methyl ester, THF, 23°C, equimolar 0.13M |
Why This Matters
Selection of the OSu ester allows fine-tuning of coupling kinetics to match resin swelling and diffusion constraints in solid-phase synthesis, balancing speed with control of side reactions.
- [1] Jham, G.N. Determination of coupling rate constants of N-t-Butyloxycarbonyl-amino acid-active esters. Journal of the Indian Institute of Science. 1989;69(5):377-380. View Source
